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Oleyl Alcohol

Cat. No.: B3344050
CAS No.: 593-47-5
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Description

Nomenclature and Chemical Structure

Oleyl alcohol is systematically known by its IUPAC name, (Z)-octadec-9-en-1-ol. It is also commonly referred to as cis-9-octadecen-1-ol. nih.gov The chemical formula for this compound is C₁₈H₃₆O, and its condensed structural formula is CH₃(CH₂)₇CH=CH(CH₂)₈OH. wikipedia.org The molecule consists of an eighteen-carbon chain with a single double bond located between the ninth and tenth carbon atoms. The "(Z)" or "cis" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a bend in the molecular structure. This contrasts with its trans-isomer, elaidyl alcohol. The presence of the hydroxyl (-OH) group at one end of the chain imparts its alcoholic characteristics, while the long hydrocarbon tail gives it nonpolar properties.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (Z)-octadec-9-en-1-ol
Other Names cis-9-Octadecen-1-ol, Oleic alcohol
CAS Number 143-28-2
Molecular Formula C₁₈H₃₆O

Historical Context of this compound Research

The investigation into this compound is closely linked to the broader study of fatty acids and their derivatives. One of the earliest and most significant methods for its production was the Bouveault–Blanc reduction, first reported by Louis Bouveault in 1904. wikipedia.org This method allowed for the reduction of oleic acid esters to this compound without affecting the carbon-carbon double bond, a significant advancement over other hydrogenation techniques of the era. wikipedia.org Initially, natural sources such as beef fat, fish oil, and particularly olive oil (from which it derives its name) were the primary sources for obtaining the necessary oleate (B1233923) esters. wikipedia.org Subsequent research has refined these production methods and expanded the understanding of this compound's physical and chemical properties.

Significance of this compound in Scientific Disciplines

The dual functionality of a polar hydroxyl head and a nonpolar unsaturated tail has made this compound a compound of interest in numerous scientific areas.

Biological Research

In the realm of biological research, this compound is recognized as a naturally occurring metabolite. It is a component of wax esters in some plants and animals, where it can play a role in protecting surfaces from water loss. Research has also explored its function as a nonionic surfactant in biological systems. wikipedia.org Furthermore, its potential as a carrier for the delivery of medications through the skin or mucous membranes has been a subject of investigation. wikipedia.org Studies have also examined its effects on intestinal long-chain fatty acid absorption in animal models.

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis. google.com Its hydroxyl group can be readily functionalized, and the double bond provides a site for various addition reactions. A significant application is in the production of surfactants, such as oleyl ether carboxylates, oleyl ether sulfates, and this compound ethoxylates, which are utilized in detergents. google.com The synthesis of these derivatives involves chemically linking a water-soluble head group to the hydroxyl group of the this compound. google.com It is also a precursor for the preparation of its sulfuric ester derivatives, which function as wetting agents. mdpi.com Additionally, this compound is used in the synthesis of other compounds, such as in the esterification reaction with oleic acid to produce oleyl oleate, a type of wax ester. In a 2023 study, a highly efficient, non-catalytic, and solvent-free method for synthesizing chlorogenic acid this compound ester was developed, highlighting its ongoing utility in creating novel hydrophobic derivatives. mdpi.com

Materials Science

Within materials science, this compound's properties are leveraged in several applications. It functions as a lubricant, particularly for metal cutting, and as a plasticizer. grandviewresearch.com Its amphiphilic nature makes it useful in the synthesis of nanoparticles, where it can act as a stabilizing agent to prevent agglomeration of the newly formed particles. The ability to form a protective layer on material surfaces also makes it a component in the formulation of lubricants and coatings. Research into plant-based oils for sustainable lubrication solutions often involves fatty alcohols like this compound due to their biodegradability and good lubricating properties. mdpi.com

Table 2: Applications of this compound in Materials Science

Application Function
Lubricants Reduces friction and wear in metalworking.
Nanoparticle Synthesis Acts as a stabilizer to control particle size and prevent aggregation.
Plasticizers Increases the flexibility and durability of materials.

Environmental Science

From an environmental perspective, the biodegradability of this compound is a key area of study. As a naturally derived fatty alcohol, it is generally considered to be biodegradable. nih.gov Research has shown that under anaerobic conditions, this compound can achieve a high degree of ultimate degradation. nih.gov However, like many surfactants, its potential ecotoxicity is also a subject of investigation. Some sources suggest it is suspected to be an environmental toxin, and its effects on aquatic organisms are monitored. ewg.orgscbt.com Studies on the biodegradation of related compounds like fatty alcohol ethoxylates indicate that degradation occurs through mechanisms such as the scission of the molecule and oxidation of the alkyl chain. nih.gov The use of this compound derived from renewable sources like vegetable oils is also seen as a more environmentally sustainable alternative to petroleum-based chemicals. grandviewresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O B3344050 Oleyl Alcohol CAS No. 593-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-en-1-ol
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InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
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InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
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Molecular Formula

C18H36O
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DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
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Molecular Weight

268.5 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
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Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
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Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
Record name OLEYL ALCOHOL
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Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
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Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
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Impurities

Linoleyl, myristyl and cetyl alcohols.
Record name OLEYL ALCOHOL
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Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS No.

143-28-2, 593-47-5
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Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
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Record name Oleyl alcohol
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Synthesis and Derivatization of Oleyl Alcohol

Natural Sources and Extraction Methodologies

Oleyl alcohol is predominantly derived from the oleic acid component present in various triglycerides found in plant and animal oils. The extraction process typically involves obtaining the fatty acids or their methyl esters from these oils, followed by a reduction step.

Plant-Based Triglycerides

Numerous vegetable oils serve as significant sources for oleic acid, the precursor to this compound. The process generally involves hydrolysis or transesterification of the triglycerides to yield fatty acids or fatty acid methyl esters, respectively, from which oleic acid or its derivatives can be isolated.

Olive Oil: Olive oil is a rich source of oleic acid, typically comprising 55% to 83% of its total fatty acid content wikipedia.orgolivewellnessinstitute.orgfrontiersin.orgnih.govoliveoilsource.com. Oleic acid esters derived from olive oil are a primary feedstock for this compound production atamanchemicals.comspecialchem.com. The extraction of this compound from olive oil involves the chemical reaction of oleic acid esters obtained from the oil atamanchemicals.com.

Soybean Oil: Soybean oil contains a substantial amount of oleic acid, ranging from 23% to 28% soyconnection.comebi.ac.uknih.govwikipedia.org. This oil is a common source for obtaining oleic acid esters for subsequent conversion to this compound specialchem.com.

Castor Oil: While castor oil is primarily composed of ricinoleic acid (a hydroxylated fatty acid), it also contains smaller percentages of oleic acid (3% to 7.7%) wikipedia.orgnih.govscielo.brcirad.fr. Although not the primary source for this compound due to its unique composition, the fatty acids present can be utilized in broader oleochemical processes.

Palm Kernel Oil: Palm kernel oil contains oleic acid in amounts ranging from 12% to 19% scienceopen.comariyancorp.comfosfa.org. It is recognized as a source for producing fatty alcohols, including this compound wikipedia.orggoogle.comgoogleapis.com.

Rapeseed Oil: Rapeseed oil is characterized by a high content of oleic acid, typically between 56% and 65% wikipedia.orgnih.govumk.plfediol.eucsic.es. This makes it a significant plant-based source for oleic acid derivatives used in this compound synthesis.

Animal/Fish Oils

Animal fats and fish oils also contain triglycerides with significant oleic acid content, serving as viable sources for this compound production.

Beef Fat: Beef fat is a source of oleate (B1233923) esters, which can be processed to yield this compound atamanchemicals.comatamanchemicals.com. Animal fats, in general, are composed of triglycerides and phospholipids, with a notable presence of saturated and monounsaturated fatty acids, including oleic acid wikipedia.orgiastatedigitalpress.comjfrm.ruiastatedigitalpress.comresearchgate.net.

Fish Oils: Fish oils contain oleic acid, with reported percentages ranging from 4.87% to 28.73% scielo.brresearchgate.net. These oils are also recognized as sources for oleate esters used in the production of this compound atamanchemicals.comatamanchemicals.com.

Synthetic Pathways and Mechanisms

The primary synthetic route to this compound involves the reduction of oleic acid esters. This process transforms the ester functional group into a primary alcohol group while preserving the double bond in the fatty acid chain.

Catalytic Hydrogenation of Oleic Acid Esters

The catalytic hydrogenation of oleic acid esters is a common method for producing this compound. This process typically involves reacting the ester with hydrogen gas in the presence of a catalyst. Different catalytic systems and reduction methods can be employed.

The Bouveault–Blanc reduction is a classical method for reducing fatty acid esters to their corresponding fatty alcohols. This reduction method is particularly noted for its ability to reduce ester groups without affecting the carbon-carbon double bond present in unsaturated fatty acids like oleic acid atamanchemicals.comatamanchemicals.com. The oleate esters, sourced from materials like olive oil, beef fat, or fish oil, are subjected to this reduction process to yield this compound. The original procedure was reported by Louis Bouveault in 1904 and has since been refined atamanchemicals.comatamanchemicals.com.

Triolein, the triglyceride of oleic acid, can also serve as a direct precursor for this compound synthesis. Hydrogenation of triolein, typically carried out in the presence of catalysts such as zinc chromite, facilitates the conversion of the ester linkages to alcohol groups, yielding this compound wikipedia.org. This method directly utilizes the triglyceride structure, simplifying the initial esterification step required for other hydrogenation processes.

Compound List

this compound (cis-9-octadecen-1-ol, Octadecenol)

Oleic acid

Elaidyl alcohol

Ricinoleic acid

Linoleic acid

Alpha-linolenic acid

Palmitic acid

Stearic acid

Palmitoleic acid

Myristic acid

Lauric acid

Erucic acid

Glycerol

Triolein

Fatty acid methyl esters

Fatty acids

Triglycerides

Phospholipids

Eicosapentaenoic acid (EPA)

Docosahexaenoic acid (DHA)

Arachidonic acid

Heptadecanoic acid

Vaccenic acid

Gadoleic acid

Elaidic acid

12-Hydroxyoleic Acid (Ricinoleic acid)

Squalene

Tocopherols (alpha-tocopherol, gamma-tocopherol, delta-tocopherol, beta-tocopherol)

Tocotrienols

Glucosinolates (progoitrin, gluconapin)

Alkyl esters

Wax esters

Sodium hydroxide (B78521) (NaOH)

Potassium hydroxide (KOH)

Calcium sulfate (B86663) (anhydrous)

Petroleum ether

Acetone

Methanol

Ethanol (B145695)

Mineral acids

Advanced Derivatization Techniques

Cross-Metathesis Reactions for α,ω-Difunctional Monomers

This compound serves as a significant renewable feedstock for the synthesis of α,ω-difunctional monomers, crucial building blocks for polymer chemistry, via olefin metathesis reactions rsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net. These catalytic transformations allow for the precise construction of linear molecules possessing reactive functional groups at both ends of the carbon chain, which can then be polymerized acs.org.

Another example is the cross-metathesis of this compound with 1-hexene, which, when catalyzed by a ruthenium complex, can yield hexadec-9-en-1-ol (B13387085) and 1-eicosene (B165122) with approximately 77% yield and 86% Z-selectivity sci-hub.se. Furthermore, the self-metathesis of this compound, using catalysts like Grubbs' second-generation catalyst, can produce difunctional monomers such as 1,18-octadec-9-enediol, a diol suitable for polymerization researchgate.net. While metathesis is highly effective for oleochemical transformations, it generally utilizes only half of the starting fatty acid chain and can generate stoichiometric byproducts acs.org.

Table 2.3.2: Olefin Cross-Metathesis Reactions Involving this compound

ReactantsCo-reactantCatalyst Type (Example)Primary Product(s)Typical Conditions/YieldsCitation(s)
This compoundMethyl Acrylate (B77674)Ruthenium carbene11-hydroxy-2-undecenoic acid methyl esterOptimized conditions; alcohol protection often required rsc.orgresearchgate.netrsc.org
This compound1-HexeneRuthenium catalystHexadec-9-en-1-ol, 1-Eicosene~77% yield, 86% Z-selectivity sci-hub.se
This compoundN/A (Self-metathesis)Grubbs 2nd Gen.1,18-Octadec-9-enediolUsing Grubbs' second-generation catalyst researchgate.net

Complexation with Amphiphilic Polymers for Enhanced Solubilization

The inherent hydrophobicity of this compound limits its solubility in aqueous environments, which can restrict its utility in various formulations, particularly in pharmaceutical and cosmetic applications. To address this, this compound can be complexed with amphiphilic polymers, thereby significantly enhancing its aqueous solubility and improving its bioavailability tandfonline.comtandfonline.comresearchgate.netnih.govacs.org.

Polyvinyl alcohol (PVA) derivatives that have been modified with hydrophobic oleyl chains, often introduced via a succinyl spacer, are effective complexing agents tandfonline.comtandfonline.comresearchgate.netnih.govacs.org. These amphiphilic polymers can form stable complexes with this compound, typically prepared through methods such as spray-drying tandfonline.comtandfonline.comresearchgate.net. Research has shown that this complexation can dramatically increase this compound's aqueous solubility; for instance, a complex formed with a 3:1 polymer-to-fatty alcohol weight ratio, when solubilized at 1.0 mg/ml, can increase this compound solubility from its intrinsic value of 0.30 μg/ml to 0.25 mg/ml tandfonline.comtandfonline.comresearchgate.net. The rate at which this compound is released from these complexes can be modulated by the polymer-to-fatty alcohol ratio, with higher ratios, such as 10:1, potentially leading to faster release rates tandfonline.comtandfonline.comresearchgate.net. These strategies are vital for developing effective pharmaceutical formulations for hydrophobic drugs, improving their delivery and therapeutic efficacy tandfonline.comtandfonline.comresearchgate.netnih.gov. Additionally, this compound itself can function as a permeation enhancer in microemulsion-based delivery systems pharmaexcipients.com.

Table 2.3.3: Complexation of this compound with Amphiphilic Polymers

Polymer TypeThis compound: Polymer Ratio (w/w)Preparation MethodSolubilization Enhancement (Example)Release Rate Influence (Example)Citation(s)
Polyvinyl alcohol (PVA) substituted with oleyl chains (via succinyl spacer)3:1, 5:1, 10:1Spray-dryingFrom 0.30 μg/ml to 0.25 mg/ml (for 3:1 complex at 1.0 mg/ml)Higher ratios (e.g., 10:1) correlate with higher release rates tandfonline.comtandfonline.comresearchgate.net
Polyvinyl alcohol (PVA) substituted with oleyl amine1:3, 1:5, 1:10Spray-dryingHigher solubilization observed at 1:5 ratio compared to 1:3 and 1:10 ratiosNot explicitly detailed, but generally higher ratios improve nih.gov

Ethoxylation and Propoxylation for Surfactant Synthesis

This compound is a foundational precursor for the synthesis of nonionic surfactants through ethoxylation and propoxylation. These processes involve the reaction of this compound with ethylene (B1197577) oxide (EO) and/or propylene (B89431) oxide (PO), adding polyoxyalkylene chains to the terminal hydroxyl group google.comvenus-goa.comshreechem.inshreechem.inshreechem.in. The resulting alcohol ethoxylates (commonly designated as Oleth-n, where 'n' is the average number of EO units) and alcohol propoxylates possess both a hydrophobic oleyl chain and a hydrophilic polyoxyalkylene chain, granting them surfactant properties venus-goa.comshreechem.in.

The degree of alkoxylation, specifically the number of EO units, is a critical determinant of the surfactant's characteristics, including its hydrophilic-lipophilic balance (HLB), water solubility, and foaming behavior shreechem.inpcc.eu. Generally, an increased number of EO units leads to greater water solubility and a more pronounced hydrophilic nature shreechem.inpcc.eu. For instance, adducts of this compound with 3 to 15 moles of EO are often favored for specific industrial applications google.com. This compound ethoxylates are widely employed as emulsifiers, wetting agents, dispersants, and detergents across diverse sectors, including detergents, personal care products, textiles, and agrochemicals google.comvenus-goa.comshreechem.inshreechem.in. Oleth-20, an this compound ethoxylate with approximately 20 EO units, exhibits an HLB of 15.3, indicating a highly hydrophilic character, and is utilized for its emulsifying, solubilizing, and thickening properties in cosmetic formulations and hair dyes pcc.eu. This compound ethoxylates with varying degrees of ethoxylation (e.g., 5 to 60 moles of EO) are used in agrochemicals, lubricants, and textile processing shreechem.in.

Beyond simple ethoxylation, this compound can also be modified to produce anionic surfactants, such as this compound polyoxyethylene ether sulfonate/sulfate, which exhibit enhanced resistance to temperature and salt google.com. Propoxylation, often used in conjunction with ethoxylation, yields surfactants with low-foaming properties, making them suitable as emulsifiers and lubricity enhancers in applications like metalworking fluids and textile agents pcc.eu.

Table 2.3.4: this compound Derivatives in Surfactant Synthesis

Parent AlcoholAlkoxylation TypeTypical Moles of EO/POResulting Surfactant ClassHLB (Example)Key ApplicationsCitation(s)
This compoundEthoxylation3-15NonionicVariesDetergents, emulsifiers, wetting agents, industrial applications venus-goa.comshreechem.ingoogle.com
This compoundEthoxylation~20 (Oleth-20)Nonionic15.3Emulsifier, solubilizer, thickener; cosmetics, hair dyes, plant protection products pcc.eu
This compoundEthoxylation5-60NonionicVariesAgrochemicals, lubricants, textile processing shreechem.in
This compoundEthoxylation5-60NonionicVariesDetergents, emulsifiers, wetting agents, personal care, agrochemicals, paints shreechem.in
This compoundEthoxylation5-60NonionicVariesDetergents, emulsifiers, wetting agents, personal care, agrochemicals, paints shreechem.in
This compoundEthoxylationn=1-10NonionicVariesDetergents, wetting agents, emulsifiers, degreasers, emollients venus-goa.com
This compoundEthoxylation/SulfationVariesAnionicN/ATemperature and salt resistant applications google.com
This compoundEthoxylation/PropoxylationVariesNonionicVariesLow-foaming emulsifier, lubricity enhancer; metalworking fluids, textile agents, detergents pcc.eu

Compound Name Table

this compound

Methyl Acrylate

11-hydroxy-2-undecenoic acid methyl ester

1,18-Octadec-9-enediol

Polyvinyl alcohol (PVA)

Ethylene Oxide (EO)

Propylene Oxide (PO)

Oleth-n (general term for this compound Ethoxylates)

this compound polyoxyethylene ether sulfonate/sulfate

1-Hexene

1-Eicosene

Grubbs catalyst (general term for ruthenium-based metathesis catalysts)

Methyl acrylate self-metathesis products

Oleyl Cetyl Alcohol Ethoxylates

Biochemical and Biological Research of Oleyl Alcohol

Role in Biological Systems

Oleyl alcohol, a long-chain unsaturated fatty alcohol, is not merely a synthetic compound for industrial use but is also found naturally, playing specific roles in the biology of various organisms.

Occurrence in Organisms

This compound is naturally present in a diverse range of living organisms, from plants and insects to fish and mammals. nih.govatamanchemicals.comcosmeticsinfo.org In plants and animals, it occurs in small amounts as a component of wax esters, which are esters of fatty acids and fatty alcohols. cosmeticsinfo.org These waxes serve a protective function, coating the outer surfaces to prevent water loss. atamanchemicals.comcosmeticsinfo.org

Specific natural sources where this compound or its parent oleic acid esters are found include olive oil, from which it derives its name, as well as beef fat and various fish oils. atamanchemicals.comwikipedia.org Its presence has been specifically reported in the snake mackerel Ruvettus pretiosus and the garden bumblebee Bombus hortorum. nih.govatamanchemicals.com It is also found naturally in various mammalian tissues. cosmeticsinfo.org

Metabolic Pathways and Transformations

The metabolism of this compound in animals is well-documented. cosmeticsinfo.org As a fatty alcohol, its metabolic fate is primarily governed by the "fatty alcohol cycle." nih.gov In this pathway, fatty alcohols can be oxidized to their corresponding fatty aldehydes, and subsequently to fatty acids. nih.gov Conversely, fatty acids can be reduced to fatty alcohols, making the process a dynamic cycle for synthesizing and recycling these molecules for various biological needs, such as the synthesis of wax esters and ether glycerolipids. nih.gov

Research on rats has provided specific insights into the in-vivo transformations of this compound. When administered, this compound is metabolized by the brain, where it is oxidized to its corresponding fatty acid, oleic acid. nih.gov This newly formed oleic acid is then readily incorporated into more complex lipids, such as polar lipids. nih.gov Specifically, the carbon chain from this compound is found in the alkyl and alk-1-enyl parts of ethanolamine (B43304) phosphoglycerides, key components of cell membranes. nih.gov

Biological Activities and Mechanisms of Action

Beyond its structural and metabolic roles, this compound exhibits several biological activities that have been the subject of scientific investigation.

Antimicrobial Properties

Long-chain fatty alcohols, including this compound, have demonstrated antibacterial properties. The efficacy of this action is closely linked to the length of the alcohol's aliphatic carbon chain. nih.gov Studies investigating the activity of these compounds against the bacterium Staphylococcus aureus have shown that the most effective antibacterial action is found in alcohols with 12 or 13 carbon atoms (1-dodecanol and 1-tridecanol). nih.gov Fatty alcohols with carbon chains longer than 17 atoms show markedly reduced antimicrobial activity. nih.gov

As an 18-carbon unsaturated fatty alcohol, this compound falls into the category of longer-chain alcohols. The mechanism of action for shorter-chain fatty alcohols (like 1-decanol (B1670082) and 1-undecanol) involves damaging the bacterial cell membrane, leading to the leakage of potassium (K+) ions. nih.gov In contrast, the most potent long-chain alcohols (1-dodecanol and 1-tridecanol) exhibit high antibacterial activity without causing significant membrane damage, suggesting a different mode of action determined by the chain length. nih.gov

Antibacterial Activity of Long-Chain Fatty Alcohols

Fatty Alcohol (Carbon Chain Length)Relative Antibacterial Activity against S. aureusPrimary Mechanism
1-Nonanol (C9) to 1-Undecanol (C11)ModerateBactericidal; Membrane Damage (K+ Leakage)
1-Dodecanol (C12) to 1-Tridecanol (C13)HighBacteriostatic; No significant membrane damage
> C17 AlcoholsLow / IneffectiveNot specified

Anti-inflammatory Properties

This compound has been shown to possess significant anti-inflammatory effects. In a study using a rat model of adjuvant-induced arthritis, subcutaneous administration of this compound resulted in a potent, dose-dependent suppression of inflammation. google.com

The research demonstrated that increasing doses of this compound led to a greater reduction in inflammation, with a 500 mg dose suppressing inflammation by as much as 90% on the day of peak disease. google.com This effect was notably greater than that of oleic acid, which showed no anti-inflammatory effect in the same model, highlighting the importance of the alcohol functional group for this activity. google.com

Dose-Response Effect of this compound on Adjuvant Arthritis in Rats

Dose of this compound (mg)Inflammation Suppression (%)
1014%
5061%
10078%
50090%

Antioxidant Properties

While this compound is a precursor to and a component of more complex molecules, direct research on its intrinsic antioxidant activity is limited. Scientific studies have more frequently focused on the antioxidant potential of its derivatives. For example, synthetic derivatives that combine unsaturated fatty alcohols like this compound with phenolic compounds from olive oil (such as hydroxytyrosol) have been shown to exhibit significant antioxidant activity on low-density lipoprotein (LDL) particles. acs.orgnih.gov Similarly, oleoylethanolamide (OEA), a related bioactive lipid, has been noted for its potent antioxidant effects. nih.gov However, these properties are attributed to the modified molecules rather than to this compound in its pure form.

Inhibition of Phosphatidylcholine Synthesis

While direct studies on the specific inhibitory effects of this compound on phosphatidylcholine (PC) synthesis are not extensively detailed in the available research, the effects of other alcohols, such as ethanol (B145695), on phospholipid metabolism can provide some insights. Ethanol has been shown to inhibit the CDP-choline pathway, a key route for PC synthesis. nih.gov This inhibition can occur at the level of choline (B1196258) uptake and its subsequent conversion to phosphocholine (B91661) and CDP-choline. nih.gov Chronic exposure to alcohol may also redirect choline metabolism towards lipid synthesis, increasing the content of phosphatidylcholine in some cellular compartments. mdpi.com Phosphatidyl alcohols can be formed in the presence of primary alcohols, including ethanol, through the action of phospholipase D on phosphatidylcholine. gerli.com Although these findings relate to ethanol, they highlight the potential for alcohols to interfere with the normal biosynthesis and metabolism of phosphatidylcholine. Further research is needed to elucidate the specific interactions of this compound with the enzymes and pathways involved in phosphatidylcholine synthesis.

Interactions with Cell Membranes and Cellular Functions

This compound, as a long-chain fatty alcohol, interacts with cell membranes, influencing their structure and function. Alcohols are known to modulate the properties of lipid bilayers, which can, in turn, affect the function of membrane proteins. researchgate.netnih.gov The nature of these interactions is dependent on the chain length of the alcohol. nih.gov Shorter-chain alcohols can increase membrane fluidity, while the effects of longer-chain alcohols can be more complex. researchgate.netnih.gov

The interaction of this compound with the cell membrane is crucial for some of its biological activities. researchgate.net It is suggested that direct interactions with the membrane are a key aspect of its toxicity towards certain cells, such as yeast protoplasts. researchgate.net The presence of a double bond in the this compound molecule can create more free volume within the intercellular lipid bilayers as it intercalates into their structure, which is a proposed mechanism for its function as a chemical penetration enhancer. taylorandfrancis.com

A study comparing the effects of oleic acid and this compound on the human skin barrier revealed that this compound's interaction with the stratum corneum lipids is a key factor in its role as a penetration enhancer. acs.org While oleic acid was found to fluidize the stratum corneum lipids more rapidly, this compound led to higher retention of the model drug, diclofenac (B195802) diethylamine (B46881), in both the epidermis and dermis. acs.org This suggests that this compound modifies the stratum corneum lipid structure to facilitate drug permeation. smolecule.com The mechanism is thought to involve the formation of continuous hydrophilic pathways that aid drug transport across the stratum corneum. smolecule.com

The general mechanism by which alcohols affect cell membranes involves their entry into the lipid portion of the membrane, which can alter its physical state. taylorfrancis.com This can lead to a breakdown of the cell's permeability barrier, as has been observed with phenethyl alcohol, resulting in increased uptake of compounds that would normally not be able to enter the cell and leakage of cellular components. researchgate.net

Table 1: Comparative Effects of this compound and Oleic Acid on Drug Retention in Skin

ParameterThis compoundOleic AcidPercentage Enhancement with this compound
Epidermal Drug Concentration (Single Dose)9.58 ± 3.21 µg/mg6.16 ± 1.54 µg/mg56%
Dermal Drug Concentration (Single Dose)1.15 ± 0.38 µg/mg0.62 ± 0.29 µg/mg85%

This table presents a summary of research findings on the comparative effects of this compound and oleic acid on drug retention in the skin, demonstrating the enhanced retention provided by this compound. smolecule.com

Pharmacological Investigations

Drug Delivery Systems and Permeation Enhancement

This compound is widely investigated in pharmacology for its role in drug delivery systems, primarily as a permeation enhancer. smolecule.com Its ability to modify the barrier properties of the skin facilitates the transport of therapeutic agents into and across the skin. smolecule.com This property is attributed to its interaction with the lipid domains of the stratum corneum. smolecule.com

Topical and Transdermal Formulations

In topical and transdermal formulations, this compound is utilized to increase the penetration and absorption of drugs through the skin. smolecule.com It achieves this by interacting with the skin barrier and promoting the formation of temporary channels. smolecule.com A study demonstrated that this compound enhances the retention of diclofenac diethylamine in both the epidermis and dermis to a greater extent than oleic acid. acs.orgsmolecule.com Specifically, a single application of a formulation containing this compound resulted in a 56% higher concentration of the drug in the epidermis and an 85% higher concentration in the dermis compared to a formulation with oleic acid. smolecule.com This enhanced retention can be advantageous for delivering drugs to deeper skin layers. smolecule.com The mechanism behind this enhancement involves the modification of the stratum corneum lipid structures. smolecule.com

Nanoemulsions for Drug Delivery

Nanoemulsions are advanced drug delivery systems that can improve the solubility and bioavailability of poorly water-soluble drugs. nih.gov this compound has been used as a component in nanoemulsion formulations. nih.gov For instance, it has been part of the emulsifier system (Tween 80:this compound) in the development of a docetaxel-loaded nanoemulsion for pulmonary administration. nih.gov Long-chain alcohols like this compound can act as penetration enhancers within these nanoformulations, facilitating the absorption of active ingredients through biological membranes. nanosomacanadausa.info The small droplet size of nanoemulsions provides a large surface area, which can enhance drug penetration. nih.gov

Enhancement of Drug Solubility and Penetration Efficiency

A significant challenge in drug formulation is the poor aqueous solubility of many active pharmaceutical ingredients. nih.gov this compound has been shown to enhance the solubility of hydrophobic compounds. tandfonline.comtandfonline.com In one study, complexation of this compound with amphiphilic polyvinylalcohol derivatives significantly increased its own aqueous solubility from 0.30 µg/ml to 0.25 mg/ml. tandfonline.comtandfonline.com This principle can be applied to other poorly soluble drugs, where this compound can act as a component in a delivery system that improves the drug's availability in an aqueous environment. tandfonline.comtandfonline.com

The penetration enhancement efficiency of this compound is a key aspect of its pharmacological application. smolecule.com By modifying the lipid structure of the stratum corneum, it facilitates the transport of drugs across this barrier. smolecule.com This leads to higher concentrations of the drug in the target skin layers, which can improve therapeutic outcomes for topical treatments. acs.orgsmolecule.com

Influence on Skin Barrier Integrity

This compound is a well-documented penetration enhancer used in topical formulations to improve drug delivery through the skin. nih.govtaylorandfrancis.com Its mechanism primarily involves interacting with the lipids of the stratum corneum (SC), the outermost layer of the skin that serves as the main barrier. nih.gov

Research comparing this compound with the closely related oleic acid has revealed distinct differences in their effects on skin barrier integrity. While both act as permeation enhancers, this compound does so with a less disruptive effect on the skin barrier. klinickafarmakologie.cz Studies using diclofenac diethylamine (DIC-DEA) as a model drug showed that oleic acid initially promoted faster permeation by fluidizing the SC lipids. nih.govnih.gov However, after approximately 12 hours, the effects of both enhancers on permeation became comparable, with the primary mechanism shifting to the formation of fluid, enhancer-rich domains within the skin's lipid matrix. nih.govacs.org

Crucially, this compound does not adversely affect key indicators of skin barrier health, such as transepidermal water loss (TEWL) and skin electrical impedance, in the same way that oleic acid does. nih.govnih.govresearchgate.net This suggests that this compound maintains the barrier's integrity more effectively. klinickafarmakologie.cz Despite having a lower retention content in the stratum corneum compared to oleic acid, this compound leads to higher retention of the active drug in both the epidermis and dermis. nih.govnih.gov This makes it a potentially advantageous agent for topical drug delivery, as it facilitates drug penetration while better preserving the skin's natural barrier function. nih.govnih.gov

ParameterThis compoundOleic AcidReference
Effect on Skin Barrier Integrity (TEWL, Electrical Impedance)No adverse impactAdversely affected barrier indicators nih.govnih.govresearchgate.net
Drug Retention in Epidermis (DIC-DEA)Higher (9.58 ± 3.21 μg/mg)Lower (6.16 ± 1.54 μg/mg) nih.gov
Drug Retention in Dermis (DIC-DEA)Higher (1.15 ± 0.38 μg/mg)Lower (0.62 ± 0.29 μg/mg) nih.gov
Primary Mechanism (after 12h)Formation of fluid enhancer-rich domainsFormation of fluid enhancer-rich domains nih.govacs.org

Antitumor Activity and Cytotoxicity Studies

The antitumor potential of this compound has been investigated, with studies indicating that its efficacy is closely linked to its bioavailability. tandfonline.comresearchgate.net Due to its low aqueous solubility, pure this compound demonstrates limited cytotoxic activity against tumor cells. tandfonline.com Its ability to accumulate within cells, which is necessary for its cytotoxic effect, is hindered by its poor availability in an aqueous environment. tandfonline.com

To overcome this limitation, research has focused on complexing this compound with amphiphilic polymers, such as polyvinyl alcohol (PVA) derivatives. tandfonline.comresearchgate.nettandfonline.com These polymers increase the aqueous solubility of this compound, thereby enhancing its availability to cancer cells and significantly boosting its cytotoxicity. tandfonline.comresearchgate.net Studies have shown that complexation with these polymers is more effective at increasing the availability and subsequent cytotoxicity of this compound than using ethanol as a solubilizing agent. tandfonline.com The polymer complexes themselves were found to be biocompatible and non-toxic at the concentrations used. tandfonline.comresearchgate.net The release rates and cytotoxic effects were observed to be dependent on the polymer-to-fatty-alcohol weight ratio. tandfonline.comresearchgate.net

FormulationKey FindingReference
Pure this compound in WaterLow cytotoxicity due to poor solubility and limited availability to tumor cells. tandfonline.com
This compound complexed with amphiphilic PVA derivativesStrongly increased aqueous solubility and availability, leading to significantly enhanced cytotoxicity toward tumor cells. tandfonline.comresearchgate.net
Pure Polymer (PVA derivatives)Found to be biocompatible with no cytotoxic effect detected at the highest concentrations tested. tandfonline.comresearchgate.net

Effects on Intestinal Long-Chain Fatty Acid Absorption

Research in animal models has demonstrated that this compound inhibits the gastrointestinal absorption of long-chain fatty acids. nih.govjst.go.jpjst.go.jp In studies conducted on rats, the administration of this compound alongside lipids led to a significant reduction in the absorption of these nutrients. nih.govjst.go.jp

Experiments using lymph-cannulated rats showed that when this compound was included in a lipid emulsion, the output of triglycerides and radiolabeled oleic acid in the lymph was significantly lower in a dose-dependent manner compared to controls. nih.govjst.go.jpjst.go.jp This indicates a direct inhibition of the transport of digested fats from the intestine into the lymphatic system. nih.gov Furthermore, when a lipid emulsion containing this compound was orally administered, a greater amount of radioactivity from labeled oleic acid remained in the intestinal lumen. nih.govjst.go.jp

Longer-term dietary studies support these findings. Rats fed a diet supplemented with this compound for 20 days exhibited a significantly higher amount of lipids in their feces and had lower adipose tissue weights compared to the control group. nih.govjst.go.jpjst.go.jp These results collectively suggest that this compound effectively inhibits the absorption of long-chain fatty acids in the intestine. nih.govjst.go.jp

Experimental ModelParameter MeasuredEffect of this compoundReference
Lymph-cannulated rats (intraduodenal administration)Triglyceride and [14C]oleic acid output in lymphSignificantly lower in a dose-dependent manner nih.govjst.go.jpjst.go.jp
Rats (oral administration)Radioactivity remaining in the intestinal lumenStrongly detected compared to controls nih.govjst.go.jp
Rats (20-day dietary feeding)Fecal lipid contentMuch higher than control group nih.govjst.go.jpjst.go.jp
Rats (20-day dietary feeding)Adipose tissue weightSignificantly lower than control group nih.govjst.go.jp

Advanced Applications in Materials Science and Engineering

Surface Science and Interfacial Phenomena

Formation of Monomolecular Surface Films

Oleyl alcohol is well-recognized for its capacity to form stable monomolecular surface films, often termed "slicks," at liquid interfaces, effectively mimicking the behavior of naturally occurring organic surface films researchgate.netyale.edumpg.dedtic.mil. These films are extensively studied using specialized laboratory equipment, notably Langmuir troughs wikipedia.orgnanoscience.combiolinscientific.com. A Langmuir trough facilitates the controlled compression of amphiphilic molecules spread on a liquid subphase, typically water, allowing for the measurement of surface pressure as a function of the molecular area wikipedia.orgnanoscience.combiolinscientific.comnih.gov. The resulting surface pressure-area (π-A) isotherms are fundamental for characterizing the packing density, compressibility, and phase behavior of the monolayer wikipedia.orgnanoscience.combiolinscientific.comnih.gov.

Due to the steric hindrance provided by its hydrocarbon chain, this compound forms expanded films rather than condensed ones, influencing its packing characteristics and mechanical properties at the interface researchgate.netacs.org. The formation of these films significantly reduces the surface tension of water; for instance, this compound films have been documented to lower the surface tension from approximately 74 dyne/cm to 43 dyne/cm core.ac.uk.

A prominent application of this compound monomolecular films lies in their impact on ocean surface waves researchgate.netyale.edumpg.dedtic.milcore.ac.uk. Research has demonstrated that these films can induce substantial wave damping, leading to a measurable decrease in the energy of surface waves mpg.decore.ac.uk. Specifically, energy reductions ranging from 40% to 60% have been reported within certain frequency bands of the wave spectrum mpg.decore.ac.uk. This wave damping effect is attributed to the viscoelastic properties inherent to the film researchgate.net. Given its physicochemical resemblance to natural surface films, this compound is frequently employed as a model compound to investigate the effects of these natural slicks on air-sea interaction processes, including their influence on radar backscattering yale.edumpg.dedtic.milcore.ac.uk.

Table 3: Properties and Applications of this compound Monomolecular Surface Films

Property/ApplicationValue/DescriptionReference(s)
Film TypeExpanded film (does not form condensed films) researchgate.netacs.org
Surface Tension ReductionFrom ~74 dyne/cm to ~43 dyne/cm core.ac.uk
Wave Damping (Ocean Surface)40-60% energy decrease in wave spectrum (e.g., 0.4-1.0 Hz or 0.3-0.6 Hz) mpg.decore.ac.uk
Mechanism of Wave DampingViscoelastic effects researchgate.net
Model for Natural FilmsYes, due to physicochemical similarity yale.edumpg.dedtic.mil
Interfacial InteractionPhase transition associated with detachment of double bond from interface (driven by water-π-electron interaction) researchgate.netacs.org

Compound Name Table

this compound

Sodium oleyl polyethylene (B3416737) oxide-polypropylene oxide sulfate (B86663) (OE3P3S)

Alkyltrimethylammoniumbromide (ATAB)

Cetyltrimethylammonium bromide (CTAB)

Dodecyltrimethylammoniumbromide (DTAB)

Tetradecyltrimethylammoniumbromide (TTAB)

Oleyl-based sulfosuccinates (MS-OEn)

Oleyl amidopropyl betaine (B1666868) (OAPB)

Aerosol-OT (AOT)

Oleyl glycidyl (B131873) ether (OlGE)

Monomethoxy poly(ethylene glycol) (mPEG)

Brij® 98

Environmental Research and Sustainability Aspects

Biodegradation and Environmental Fate

Oleyl alcohol's environmental fate is characterized by its potential for biodegradation and its behavior in different environmental compartments. Studies indicate that this compound is biodegradable, with microbial studies suggesting it can be utilized as a sole carbon source by various bacteria, yeasts, and fungi echemi.com. For instance, bacteria like Pseudomonas have been shown to utilize this compound, and yeasts and fungi have also demonstrated this capability echemi.com.

When released into the atmosphere, this compound is expected to degrade relatively quickly through reactions with photochemically produced hydroxyl radicals and ozone radicals, with estimated atmospheric half-lives of 4.9 hours and 2.1 hours, respectively nih.govatamanchemicals.comzoro.com. Particulate-phase this compound can be removed by wet or dry deposition nih.govatamanchemicals.comzoro.com.

In soil, this compound is expected to have low mobility due to a high estimated soil adsorption coefficient (Koc) echemi.comnih.govatamanchemicals.com. Volatilization from moist soil surfaces is considered an important fate process, although adsorption to soil is expected to attenuate this nih.govatamanchemicals.com.

Green Chemistry and Sustainable Production

The production of this compound aligns with green chemistry principles, particularly through its derivation from renewable feedstocks and the development of more environmentally benign synthesis approaches.

Derivation from Renewable Feedstocks

This compound is predominantly derived from natural, renewable sources, primarily plant-based triglycerides and animal fats atamanchemicals.comatamanchemicals.comwikipedia.orgsnsinsider.comresearchandmarkets.comgrandviewresearch.com. Key feedstocks include:

Vegetable Oils: Olive oil is a significant source, from which oleic acid is extracted and then esterified before reduction to this compound. Other vegetable oils like palm oil, palm kernel oil, cottonseed oil, tall oil, low erucic rapeseed oil, and sunflower seed oil variants rich in oleic acid are also utilized atamanchemicals.comatamanchemicals.comwikipedia.orggrandviewresearch.comgoogle.comwipo.int.

Animal Fats: Inedible beef fat and fish oil are also traditional sources of this compound atamanchemicals.comatamanchemicals.comwikipedia.orgsnsinsider.com.

The process typically involves converting triglycerides into fatty acids or methyl esters, followed by distillation to isolate the oleic fraction, and then reduction (hydrogenation) of the carboxylic acid or methyl ester to the alcohol google.com. This reliance on biomass makes this compound a bio-based chemical researchandmarkets.comknowde.com.

Environmentally Benign Synthesis Approaches

While traditional catalytic hydrogenation is used, research is exploring more sustainable synthesis methods. The Bouveault–Blanc reduction is noted for its ability to hydrogenate oleic acid esters while avoiding the reduction of the carbon-carbon double bond, a characteristic that can occur with standard catalytic hydrogenation atamanchemicals.comatamanchemicals.comwikipedia.orggoogle.com.

Furthermore, enzymatic routes are being investigated as a greener alternative to conventional chemical methods, which often involve high temperatures, inorganic catalysts, and solvents, leading to purification challenges and reduced environmental sustainability researchgate.net. Enzymatic processes can operate at lower temperatures and may not require solvents, yielding more environmentally friendly products researchgate.net. Research also explores non-catalytic, solvent-free conditions for synthesizing derivatives like chlorogenic acid this compound ester, achieving high conversions and simplifying purification mdpi.com.

Regulatory Frameworks and Their Impact on Production and Trade of Bio-based Chemicals

Regulatory frameworks significantly influence the production, sourcing, and international trade of this compound, especially as it is categorized as a bio-based chemical pmarketresearch.com. Policies such as the European Union's Renewable Energy Directive (RED II) and the U.S. BioPreferred Program mandate sustainability criteria, including greenhouse gas (GHG) reduction targets, which indirectly affect this compound used in products like bio-lubricants and surfactants pmarketresearch.com.

Trade barriers can arise from differing regional regulations. For instance, the EU's stringent traceability requirements for plant-derived feedstocks, such as palm oil, can create challenges for producers in countries with less standardized protocols pmarketresearch.com. Non-compliance with deforestation-free sourcing rules, like those under the EU Deforestation Regulation (EUDR), has led to decreased shipments of this compound from certain regions pmarketresearch.com.

Labeling and patenting restrictions also shape market access. China's bio-based content labeling standards require isotope testing to verify biogenic carbon percentages, potentially causing customs delays pmarketresearch.com. In Europe, reclassifications of this compound derivatives under REACH, such as "skin sensitizers," have necessitated reformulation and incurred significant costs for manufacturers pmarketresearch.com.

Sustainability certifications, such as those from the Roundtable on Sustainable Palm Oil (RSPO) or ISCC PLUS, are increasingly demanded by buyers to mitigate supply chain risks and ensure market access, often carrying a price premium pmarketresearch.com. These certifications directly impact purchasing patterns and can be crucial for compliance with regulations like the EU's upcoming deforestation-free product regulations pmarketresearch.com.

The U.S. market, driven by its large personal care industry, sees accelerated adoption of this compound due to EPA regulations favoring bio-based alternatives over petrochemicals pmarketresearch.com. Similarly, Europe's market is characterized by strict sustainability mandates, with REACH regulations eliminating certain traditional cosmetic ingredients and creating opportunities for compliant alternatives like this compound pmarketresearch.com.

Analytical Methodologies for Oleyl Alcohol

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. oup.com.aujournalagent.com It operates on the principle of differential partitioning of components between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or a gas) that moves through it. oup.com.aujournalagent.com Components with a higher affinity for the mobile phase travel faster, leading to separation. oup.com.au

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes particularly suitable for analyzing compounds like oleyl alcohol that lack a UV-absorbing chromophore. peakscientific.comnih.gov The ELSD is a quasi-universal detector that can detect any analyte less volatile than the mobile phase. cardiff.ac.uk

The operational principle of ELSD involves three main steps:

Nebulization: The eluent from the HPLC column is sprayed with an inert gas (like nitrogen) to create a fine aerosol of droplets. peakscientific.com

Evaporation: The aerosol passes through a heated drift tube where the mobile phase is volatilized, leaving behind solid particles of the non-volatile analyte. peakscientific.com

Detection: These analyte particles pass through a light beam (typically a laser), and the scattered light is measured by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte. nih.gov

Normal-phase HPLC is often employed for separating lipid classes based on the polarity of their functional groups. nih.gov For this compound and other lipids, this method provides effective separation and allows for quantification, although challenges exist. The ELSD response is influenced by the fatty acid composition, including chain length and degree of unsaturation, which can complicate accurate quantification without appropriate standards. nih.gov

ParameterConditionReference
Technique Reversed-Phase HPLC with ELSD fishersci.com
Column Hypersil GOLD (sub 2 µm particle size) fishersci.com
Mobile Phase Gradient elution with Methanol/Acetonitrile/Water/Formic Acid and Methanol/Acetone/Formic Acid fishersci.com
Detector SEDEX 90LT ELSD fishersci.com
Detector Temp 28 °C fishersci.com
Gas Pressure 3.5 bar fishersci.com

This table represents a generic method for lipid analysis, applicable to this compound, demonstrating typical parameters used in HPLC-ELSD.

Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds. When combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides robust qualitative and quantitative analysis of fatty alcohols like this compound. edu.krdnih.gov

In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. studymind.co.uk

Flame Ionization Detection (FID): As components elute from the column, they are burned in a hydrogen-air flame. This process produces ions, generating an electrical current proportional to the mass of carbon atoms in the analyte. FID is known for its high sensitivity and wide linear range for quantifying organic compounds. edu.krd A simple and rapid GC-FID method has been developed for determining the carbon chain length distribution of fatty alcohols. researchgate.net This often involves a derivatization step, such as silylation, to increase the volatility of the alcohols before analysis. researchgate.net

Mass Spectrometry (MS): The MS detector ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio. This provides detailed structural information and a definitive identification of the analyte. The mass spectrum of this compound shows a molecular ion at m/z 268, an H2O elimination peak at m/z 250, and other characteristic fragments. dtic.mil

A typical GC-FID method for fatty acids, which is applicable to fatty alcohols, utilizes a specialized column to achieve separation. nih.gov

ParameterConditionReference
Technique Gas Chromatography with FID nih.gov
Column DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary GC column (30 m x 0.32 mm i.d.) nih.gov
Sample Solvent Isopropanol nih.gov
Detection Flame Ionization Detector (FID) nih.gov
Analysis Time ~20 minutes nih.gov

This table outlines validated conditions for analyzing related fatty acids, which are adaptable for this compound analysis.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed. nih.gov It is a valuable tool for the separation and quantification of lipid classes, including nonpolar lipids like this compound. nih.govd-nb.info The technique uses HPTLC plates with a finer particle size and a more uniform layer of the stationary phase (typically silica gel) compared to conventional TLC. nih.gov

The process involves applying the sample as a small band onto the HPTLC plate. The plate is then placed in a developing chamber with a suitable mobile phase. The solvent moves up the plate via capillary action, separating the sample components based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov

For quantification, after development, the plate is treated with a staining reagent, such as ceric ammonium molybdate (CAM), which visualizes the separated lipid spots. d-nb.info The intensity of the spots, which correlates with the concentration of the analyte, is then measured using a densitometer (scanner). nih.gov HPTLC provides a cost-effective and efficient method for the absolute quantification of major lipid classes. nih.govnih.gov

ParameterDetailsReference
Technique High-Performance Thin-Layer Chromatography (HPTLC) nih.gov
Stationary Phase HPTLC silica gel 60 plates nih.gov
Mobile Phase (Neutral Lipids) n-hexane, n-heptane, diethyl ether, acetic acid (63/18.5/18.5/1; v/v/v/v) nih.gov
Detection Staining with a visualizing reagent (e.g., ceric ammonium molybdate) followed by densitometry nih.govd-nb.info
Application Separation and quantification of neutral lipid classes nih.gov

Spectroscopic Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with matter to obtain structural information about a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. It measures the vibrations of atoms within a molecule and can be used to identify the presence of specific functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net Key features include:

O-H Stretch: A broad band observed in the region of 3000-3700 cm⁻¹, indicative of the hydroxyl (-OH) functional group. dtic.mil

C-H Stretch: Prominent peaks between 2800 and 3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the long hydrocarbon chain. dtic.mil

C=C Stretch: A peak associated with the cis double bond, although it can be weak.

Absence of Carbonyl: Unlike its precursor, oleic acid, the spectrum of this compound lacks the strong carbonyl (C=O) stretching peak around 1700 cm⁻¹. dtic.mil

Studies using Fourier Transform Near-Infrared (FT-NIR) spectroscopy have also been conducted to study the dissociation process of this compound in its pure liquid state at various temperatures. researchgate.net

Functional GroupWavenumber (cm⁻¹)DescriptionReference
Hydroxyl (-OH) 3000 - 3700Broad stretching vibration dtic.mil
Aliphatic (C-H) 2800 - 3000Stretching vibrations dtic.mil
Carbonyl (C=O) ~1700Absent in this compound spectrum dtic.mil

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the molecular structure of a compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound shows distinct signals that correspond to the different types of protons in the molecule: aocs.org

Olefinic Protons (-CH=CH-): A multiplet signal appears around 5.34 ppm, which is characteristic of the two protons on the cis double bond. aocs.org

Hydroxymethyl Protons (-CH₂OH): A triplet is observed at approximately 3.65 ppm, corresponding to the two protons on the carbon atom attached to the hydroxyl group (C1). aocs.org

Allylic Protons (=CH-CH₂-): Signals for the protons on the carbons adjacent to the double bond (allylic protons) are present. aocs.org

Aliphatic Protons (-CH₂-): A series of signals for the protons of the methylene groups in the long hydrocarbon chain.

Terminal Methyl Protons (-CH₃): A triplet corresponding to the protons of the terminal methyl group.

Proton TypeChemical Shift (ppm)MultiplicityReference
Olefinic (-CH=CH-) ~5.34Multiplet aocs.org
Hydroxymethyl (-CH₂OH) ~3.65Triplet aocs.org
Protons at C2 (-CH₂-CH₂OH) ~1.6Multiplet aocs.org

These spectroscopic and chromatographic methods provide a comprehensive suite of tools for the rigorous analysis of this compound, ensuring its identification, characterization, and quantification in research and industrial applications.

HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives, such as this compound ethoxylates. This method offers high sensitivity and selectivity, allowing for the detailed characterization of complex mixtures.

In the analysis of alcohol ethoxylates (AEOs), including those derived from this compound, reversed-phase HPLC is commonly employed. The separation is typically based on the length of the alkyl chain, with longer chains being retained more effectively on C18 or C8 columns. A gradient elution using mobile phases like acetonitrile and water, often with an ammonium acetate buffer, is used to separate the various ethoxymers. epa.govnih.gov The mass spectrometer, frequently equipped with an electrospray ionization (ESI) source, detects the separated compounds. In positive-ion mode, AEOs preferentially form ammonium adducts ([M+NH₄]⁺) when ammonium acetate is present in the mobile phase. epa.gov Without it, sodium adducts ([M+Na]⁺) might be the predominant species. epa.gov

Derivatization can be employed to enhance the ionization efficiency and detection sensitivity for fatty alcohols and their low-ethoxylated counterparts. One such method involves derivatizing the terminal hydroxyl group with reagents like 2-fluoro-N-methylpyridinium p-toluenesulfonate or phthalic anhydride. acs.orgnih.govnih.govnorthumbria.ac.uk This process imparts a charge to the molecule, improving its response in the mass spectrometer and allowing for the simultaneous analysis of both the parent alcohol and its ethoxylated forms. acs.orgnih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and allows for the quantitation of individual ethoxymers even at very low concentrations. epa.govnih.gov

Table 1: HPLC-MS Parameters for the Analysis of Alcohol Ethoxylates
ParameterDescriptionCommon Conditions/ReagentsReference
Chromatography Mode Separation technique used.Reversed-Phase (RP); Hydrophilic Interaction Liquid Chromatography (HILIC) epa.govnih.gov
Stationary Phase (Column) The solid material in the column that separates the analytes.C18, C8 epa.govnih.gov
Mobile Phase The solvent that moves the analytes through the column.A: Water with 2 mM ammonium acetate B: Acetonitrile with 2 mM ammonium acetate epa.gov
Ionization Source Method used to create ions for MS analysis.Electrospray Ionization (ESI) epa.govresearchgate.net
Ionization Mode Polarity of the ions being detected.Positive Ion Mode epa.gov
Detected Ions The specific ionic forms of the analytes observed.Ammonium adducts ([M+NH₄]⁺) epa.gov
Derivatization Agent (Optional) Chemical used to modify analytes for improved detection.Phthalic anhydride nih.govnorthumbria.ac.uk

Fourier Transform Near Infrared (FT-NIR) Spectroscopy for Dissociation Studies

Fourier Transform Near Infrared (FT-NIR) spectroscopy is a valuable tool for studying the dissociation of hydrogen bonds in substances like this compound. The NIR region of the electromagnetic spectrum (typically 12,500 to 4,000 cm⁻¹) contains information about overtone and combination bands of fundamental molecular vibrations, such as the O-H stretching mode in alcohols. researchgate.netresearchgate.net Changes in the hydrogen-bonding state of this compound molecules directly influence the position and intensity of these O-H bands.

The dissociation of self-associated this compound molecules, which exist as dimers and polymers through hydrogen bonding, can be monitored as a function of temperature. researchgate.netresearchgate.net As the temperature increases, the hydrogen bonds weaken and break, leading to a higher concentration of monomeric (non-hydrogen-bonded) this compound. This process is observable in the FT-NIR spectrum, particularly in the regions of the first and second overtones of the O-H stretching vibration. researchgate.netresearchgate.net

A study on the dissociation of pure liquid this compound utilized FT-NIR spectroscopy over a temperature range of 6.5°C to 90°C. researchgate.netresearchgate.net The spectra were analyzed in the 11,500–6000 cm⁻¹ region, which encompasses the overtone bands of the O-H group. The intensity of the bands corresponding to the monomeric O-H stretching mode was used to determine the degree of dissociation of the alcohol at different temperatures. researchgate.netresearchgate.net This non-destructive technique provides detailed insights into the thermodynamics of hydrogen bonding and molecular association in this compound.

Table 2: Experimental Parameters for FT-NIR Dissociation Study of this compound
ParameterCondition/ValueReference
Analyte This compound (cis-9-octadecen-1-ol) researchgate.netresearchgate.net
Physical State Pure liquid researchgate.netresearchgate.net
Temperature Range 6.5°C to 90°C researchgate.netresearchgate.net
Spectral Region 11,500 cm⁻¹ to 6000 cm⁻¹ researchgate.netresearchgate.net
Observed Vibrations First and second overtones of the O-H stretching mode researchgate.netresearchgate.net
Purpose of Study To investigate the thermal dissociation process of hydrogen bonds. researchgate.netresearchgate.net

Other Analytical Approaches

Potentiometric Surfactant Sensors for Ethoxylates

Potentiometric sensors, specifically ion-selective electrodes (ISEs), represent another analytical approach for the determination of ethoxylated surfactants, including those derived from this compound. These sensors measure the change in electrical potential at an ion-selective membrane, which correlates with the activity (and thus concentration) of the target analyte in a solution.

For nonionic surfactants of the polyethoxylate type, ISEs can be constructed using a plasticized PVC membrane. nih.gov The key component of this membrane is an ionophore, which is a substance that selectively binds to the target analyte. In this case, the sensing material can be a tetraphenylborate salt of a barium complex formed with a polyethoxylate nonionic surfactant. nih.gov The interaction between the ethoxylate chains of the surfactant and the barium complex within the membrane generates a potentiometric response.

The performance of these sensors is characterized by their sensitivity (slope of the potential vs. concentration curve), limit of detection (LOD), and selectivity over interfering species. nih.govmdpi.com For nonylphenoxy ethoxylates, sensors have demonstrated near-Nernstian responses with sensitivities around -30.0 mV/decade and detection limits in the micromolar range (ca. 10⁻⁵ M). nih.gov Such sensors can be utilized in potentiometric titrations, providing a quantitative method for determining the concentration of ethoxylated surfactants in various samples. nih.gov

Table 3: Characteristics of Potentiometric Sensors for Nonionic Surfactants
CharacteristicDescriptionTypical Value/MaterialReference
Sensor Type Electrochemical sensor for measuring ion activity.Ion-Selective Electrode (ISE), all-solid-state nih.gov
Membrane Material The selective barrier of the electrode.Plasticized Polyvinyl Chloride (PVC) nih.govmdpi.com
Sensing Material (Ionophore) The component that selectively interacts with the analyte.Barium complex with a polyethoxylate nonionic surfactant, as a tetraphenylborate salt. nih.gov
Plasticizer Solvent added to the membrane to enhance flexibility and ion mobility.o-nitrophenyloctyl ether (o-NPOE) nih.govmdpi.com
Sensitivity (Slope) The change in potential per decade change in concentration.Approximately -30.0 mV/decade nih.gov
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Approximately 10⁻⁵ M nih.gov

Principal Component Analysis (PCA) in Spectroscopic Data Analysis

Principal Component Analysis (PCA) is a powerful chemometric technique used to simplify complex, multidimensional datasets, such as those generated from spectroscopic measurements. nih.govsigmaaldrich.com When applied to the analysis of FT-NIR spectra of this compound, PCA can reveal underlying patterns and trends in the data that are not immediately obvious from visual inspection of the spectra. researchgate.netresearchgate.net

PCA works by transforming the original variables (e.g., absorbance at each wavenumber in a series of spectra) into a new set of uncorrelated variables called principal components (PCs). nih.gov The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. nih.govsigmaaldrich.com By plotting the scores of the first few PCs against each other, it is possible to visualize the relationships between different samples (e.g., spectra recorded at different temperatures).

In the study of this compound dissociation using FT-NIR, PCA was applied to the spectra recorded over the temperature range of 6.5°C to 90°C. researchgate.netresearchgate.net The analysis was performed on different spectral regions to isolate the information related to the dissociation process. The results of the PCA clearly indicated a breakpoint in the dissociation process at around 45°C, suggesting a change in the mechanism or rate of hydrogen bond breaking at this temperature. researchgate.netresearchgate.net This demonstrates the utility of PCA in extracting meaningful chemical information from complex spectroscopic data, providing a deeper understanding of the molecular behavior of this compound. researchgate.netresearchgate.net

Table 4: Application of PCA to FT-NIR Data of this compound
AspectDescriptionReference
Objective To analyze the temperature-dependent spectral variations and study the dissociation process. researchgate.netresearchgate.net
Input Data FT-NIR spectra of pure liquid this compound measured from 6.5°C to 90°C. researchgate.netresearchgate.net
Analyzed Spectral Regions 1. Entire region (11,500–6000 cm⁻¹) 2. 11,500–9087 cm⁻¹ 3. 9087–6000 cm⁻¹ researchgate.netresearchgate.net
Key Finding PCA revealed a distinct breakpoint in the dissociation process at approximately 45°C. researchgate.netresearchgate.net
Significance Demonstrated that PCA is a useful tool for elucidating complex processes like molecular dissociation from spectroscopic data. researchgate.netresearchgate.net

Theoretical and Computational Studies of Oleyl Alcohol

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have been employed in conjunction with theoretical models to elucidate the structural properties of oleyl alcohol. Specifically, studies have utilized united atom TraPPE force field parameters, which have yielded structural information comparable to that obtained from Reference Interaction Site Model (RISM) simulations researchgate.net. While direct, standalone MD studies focusing on the bulk properties of this compound are not extensively detailed in the available literature, MD simulations serve as a valuable tool for validating and complementing insights derived from other theoretical frameworks, contributing to a more comprehensive understanding of its molecular behavior researchgate.net.

Reference Interaction Site Model (RISM) Theory

The Reference Interaction Site Model (RISM) theory, particularly its three-dimensional (3D-RISM-KH) molecular solvation variant, has been applied to liquid this compound researchgate.netcanada.ca. This theoretical approach is instrumental in exploring the liquid structure of this compound and in calculating its partition coefficients between oil and water phases researchgate.netcanada.ca. The application of RISM theory, often in tandem with molecular dynamics simulations, provides critical insights into the molecular arrangement and solvation characteristics of this compound researchgate.net. Furthermore, RISM theory aids in the development of quantitative structure-activity relationship (QSAR) models for predicting this compound's partition coefficients canada.ca.

Studies of Liquid Structure and Molecular Partition Coefficients

Liquid Structure: Computational investigations, leveraging both RISM theory and molecular dynamics simulations, indicate that this compound possesses a relatively ordered liquid structure researchgate.netcanada.ca. These theoretical approaches are essential for characterizing the spatial arrangement and intermolecular interactions of this compound molecules in their liquid state.

Molecular Partition Coefficients: The partitioning behavior of this compound and its interactions with other substances are key areas of computational study. RISM theory has been utilized to compute alcohol/water partition coefficients, providing quantitative data on how this compound distributes between different phases researchgate.netcanada.ca. Specific experimental and computational findings have quantified the partition coefficient of n-butanol in this compound as approximately 3.6 rsc.org. More broadly, extensive studies have determined the partition coefficients of various organic compounds between this compound and water systems, offering valuable data for understanding solubility, extraction processes, and molecular affinity scispace.com.

SoluteSolventTemperature (°C)Calcohol (mmol/L)Cwater (mmol/L)Partition Coefficient
Methyl iodideThis compound17-221.850.0446.25
MethanolThis compound17-221.851.301.42
MethylamineThis compound17-221.850.503.70
Formic acidThis compound17-221.850.702.64
Acetic acidThis compound17-221.850.355.29
Propionic acidThis compound17-221.850.209.25
Butyric acidThis compound17-221.850.1512.33
Valeric acidThis compound17-221.850.1018.50
Ethyl acetateThis compound17-221.850.752.47
Propyl acetateThis compound17-221.850.404.63
Butyl acetateThis compound17-221.850.257.40
Isobutyl acetateThis compound17-221.850.306.17
Amyl acetateThis compound17-221.850.209.25
Diethyl etherThis compound17-221.851.001.85
AcetoneThis compound17-221.851.501.23
SoluteSolventPartition Coefficient (P)
n-ButanolThis compound3.6

Toxicological and Safety Research

Mechanisms of Toxicity

The toxic effects of alcohols, including long-chain unsaturated fatty alcohols like oleyl alcohol, are often linked to their interactions with cellular membranes. This interaction can lead to disruptions in membrane structure and function, ultimately impacting cell viability. The mechanisms of toxicity can be understood at both a molecular and a phase level, highlighting the complex nature of how these substances affect biological systems.

Long-chain alcohols primarily exert their toxic effects through direct interaction with the lipid bilayer of cell membranes. Due to its amphipathic nature, with a polar hydroxyl (-OH) group and a long, nonpolar hydrocarbon tail, this compound can insert itself into the phospholipid bilayer. This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity and permeability.

Research indicates that the toxicity of alcohols is related to their ability to disturb essential membrane functions. This can include the inactivation or denaturation of membrane-bound enzymes and the breakdown of transport mechanisms. The long hydrocarbon chain of this compound enhances its solubility within the lipid core of the membrane, which is a critical factor for its toxic potential. Studies on yeast protoplasts have shown that direct interaction with the membrane is crucial for the toxicity of this compound. mdpi.com The general mechanism involves the alcohol molecules partitioning into the bilayer, which perturbs the lipid acyl chain packing and alters the physical properties of the membrane. researchgate.net

The toxicity of solvents like this compound can be categorized into two types: phase-level toxicity and molecular-level toxicity.

Phase-level toxicity occurs from direct contact between the cells and the undissolved, immiscible organic phase. This direct interaction can lead to significant cellular damage, including the solvolysis of cells at high concentrations.

Molecular-level toxicity is caused by the solvent molecules that are dissolved in the aqueous fermentation broth. These dissolved molecules interact with the cells and can disrupt cellular functions.

Research on Lactobacillus casei has shown that this compound exhibits high phase toxicity. mdpi.com However, at the molecular level, it was found to be non-toxic to these bacteria, suggesting that the primary mechanism of harm is the direct physical interaction with the cell surface rather than the effect of dissolved molecules. mdpi.com This distinction is crucial for understanding how this compound behaves in multiphase systems, such as in industrial fermentations where it might be used as a solvent.

Studies on Specific Organisms and Cell Lines

Studies investigating the toxicity of various organic solvents on Lactobacillus casei have provided specific insights into the effects of this compound. In one such study, this compound was evaluated for both its molecular and phase-level toxicity. The results indicated that this compound was non-toxic on a molecular level, meaning that the molecules dissolved in the aqueous medium did not significantly inhibit cell growth or lactic acid production. mdpi.com In contrast, it demonstrated high toxicity at the phase level, where direct contact between the cells and the this compound phase occurred. mdpi.com

This finding is significant in the context of extractive fermentation processes for lactic acid, where this compound has been considered as a component of the extraction solvent. An extraction system composed of tridodecylamine (B85476) and this compound was found to be non-toxic at the molecular level and showed medium toxicity at the phase level, making it a potentially suitable system for in situ extractive fermentation. mdpi.com

Toxicity of this compound on Lactobacillus casei
Toxicity TypeEffectReference
Molecular LevelNon-toxic mdpi.com
Phase LevelHigh Toxicity mdpi.com

This compound has been subject to safety assessments by regulatory and scientific bodies, primarily in the context of its use in cosmetics and as a food additive.

In the United States, the Food and Drug Administration (FDA) has approved this compound for use as an indirect food additive. nih.gov It is listed in the Code of Federal Regulations (CFR) for use in substances that come into contact with food, such as components of paper and paperboard. nih.gov

In Europe, this compound may be used in cosmetics and personal care products according to the general provisions of the Cosmetics Regulation of the European Union. nih.gov

Regulatory and Safety Assessment Summary for this compound
Organization/RegionAssessment/StatusKey Findings/RegulationsReference
Cosmetic Ingredient Review (CIR)Safe for use in cosmeticsLow potential for skin irritation/sensitization; not suspected of significant carcinogenic or reproductive effects. nih.govmdpi.com
U.S. Food and Drug Administration (FDA)Approved as an indirect food additivePermitted for use in substances that come into contact with food (e.g., 21 CFR 176.180, 176.210, 177.1210). nih.govnih.gov
European UnionPermitted for use in cosmeticsUse must comply with the general provisions of the EU Cosmetics Regulation. nih.gov

Safety Assessments and Regulatory Implications

Acute Oral Toxicity

This compound exhibits a low order of acute oral toxicity. Research involving animal models has established a high median lethal dose (LD50), indicating that a large amount of the substance is required to cause mortality.

A study utilizing rats determined the oral LD50 to be greater than 5,000 mg/kg. syskem.debasf.com This limit test result suggests that at the highest dose tested, the substance did not cause enough mortality to calculate a specific LD50 value, underscoring its low acute toxicity via the oral route. basf.com

Acute Oral Toxicity of this compound

Test AnimalRoute of AdministrationLD50 (Median Lethal Dose)
RatOral> 5,000 mg/kg syskem.debasf.com

Skin and Ocular Irritation

Studies on the irritant effects of this compound on skin and eyes have yielded varied results depending on the animal model and testing conditions. Generally, it is considered to range from non-irritating to severely irritating to the skin and mildly irritating to the eyes.

One safety assessment concluded that this compound is not irritating to the eyes and skin. basf.com However, other toxicological data indicates a range of irritation potential. In rabbits, tests have shown effects from minimal to mild cutaneous irritation. scbt.com Specific studies, citing the Registry of Toxic Effects of Chemical Substances (RTECS), have reported mild skin irritation in humans and rabbits at certain concentrations, moderate irritation in rats, and severe irritation in rabbits and guinea pigs under different exposure conditions. scbt.com For ocular irritation, tests on rabbits have resulted in a mild classification. scbt.com

Skin and Ocular Irritation Findings for this compound

SpeciesTest TypeExposure DetailsIrritation Level
HumanSkin75 mg / 3 daysMild scbt.com
RatSkin100 mg / 24 hoursModerate scbt.com
RabbitSkin500 mg / 24 hoursMild scbt.com
Skin100 mg / 24 hoursSevere scbt.com
Guinea PigSkin100 mg / 24 hoursSevere scbt.com
RabbitEye100 mg / 24 hoursMild scbt.com

Sensitization and Photoreactivity

The potential for this compound to cause skin sensitization (allergic contact dermatitis) presents conflicting evidence. While some safety assessments based on its use in cosmetics suggest a low potential for sensitization, clinical studies in dermatology indicate that it can be a notable allergen in certain populations. nih.govresearchgate.net

One report states that there are no known sensitizing effects from this compound. syskem.de However, a study investigating the frequency of sensitization to fatty alcohols in patients with suspected contact dermatitis from cosmetics or topical medications found that sensitization to this compound is not rare. nih.gov In that study, 146 patients were patch-tested with a series of five fatty alcohols. Of this group, 34 patients (23.2%) showed a positive patch test to fatty alcohols, with 33 of those reactions being to this compound specifically. nih.gov This suggests that while it may be safe for the general population, it can be a significant sensitizer (B1316253) in individuals with contact dermatitis. nih.govresearchgate.net

Regarding photoreactivity, studies conducted on products containing this compound have been negative for both phototoxicity and photosensitization.

Potential as an Endocrine Disrupting Compound (EDC)

The classification of this compound as a potential endocrine disrupting compound (EDC) is not definitively established and is subject to ongoing research and differing regulatory interpretations. Endocrine disruptors are chemicals that may interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. nih.gov

Q & A

Q. What ethical and reporting standards apply to in vivo studies of this compound?

  • Methodological Answer :
  • Ethical Approval : Submit protocols to institutional animal care committees (IACUC) adhering to ARRIVE guidelines .
  • Data Reporting : Include detailed methods for this compound administration (dose, route), statistical parameters (mean ± SD), and raw data in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.